molecular formula C23H27N5O2 B12039397 (2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-propenamide CAS No. 477734-61-5

(2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-propenamide

Cat. No.: B12039397
CAS No.: 477734-61-5
M. Wt: 405.5 g/mol
InChI Key: RMRPVEDXXWHMNC-BMRADRMJSA-N
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Description

The compound (2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with a piperidinyl group at position 2 and a cyclohexylamide moiety at the propenamide side chain. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX historically pivotal in small-molecule refinement .

Properties

CAS No.

477734-61-5

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C23H27N5O2/c24-16-17(22(29)25-18-9-3-1-4-10-18)15-19-21(27-12-6-2-7-13-27)26-20-11-5-8-14-28(20)23(19)30/h5,8,11,14-15,18H,1-4,6-7,9-10,12-13H2,(H,25,29)/b17-15+

InChI Key

RMRPVEDXXWHMNC-BMRADRMJSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/C#N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The target compound shares a pyrido[1,2-a]pyrimidinone scaffold with analogs but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:

Substituent Analysis

Position 2 (Pyrimidinone Ring): Target Compound: 1-Piperidinyl group. Analog 1 (): 2-Phenoxy group . Analog 2 (): 2-(2-Methoxyphenoxy) group .

Propenamide Side Chain: Target Compound: N-Cyclohexylamide. Analog 1: N-(4-Methylphenyl)amide . Analog 2: N-(4-Methoxyphenyl)amide . Impact: Cyclohexylamide may improve membrane permeability due to its non-planar structure, while aryl amides (e.g., methylphenyl or methoxyphenyl) could enhance target affinity via aromatic interactions.

Physicochemical Properties
Property Target Compound Analog 1 Analog 2
Molecular Weight ~440 g/mol (estimated) ~429 g/mol ~489 g/mol
Key Substituents Piperidinyl, Cyclohexyl Phenoxy, 4-MePh 2-MeO-PhO, 4-MeO-Ph
Solubility Moderate (basic amine) Low (hydrophobic) Moderate (methoxy)

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